molecular formula C8H5BrO3 B175242 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde CAS No. 109517-99-9

5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde

Cat. No.: B175242
CAS No.: 109517-99-9
M. Wt: 229.03 g/mol
InChI Key: OEHFPZMUTXRLFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde (CAS: 120173-41-3), also known as 5-bromoisophthalaldehyde, is an aromatic compound with the molecular formula C₈H₅BrO₃ and a molecular weight of 245.03 g/mol . Its structure features a benzene ring substituted with two aldehyde groups at positions 1 and 3, a hydroxyl group at position 2, and a bromine atom at position 5 (Figure 1). The hydroxyl and aldehyde groups make it highly reactive in condensation and coordination reactions, while the bromine atom introduces steric and electronic effects that influence its chemical behavior. This compound is widely used as a precursor in synthesizing macrocyclic ligands, pharmaceutical intermediates, and metal-organic frameworks (MOFs) .

Properties

IUPAC Name

5-bromo-2-hydroxybenzene-1,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO3/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHFPZMUTXRLFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90413943
Record name 2,6-Diformyl-4-bromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90413943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109517-99-9
Record name 2,6-Diformyl-4-bromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90413943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of Resorcinol Derivatives

A plausible starting point involves resorcinol (1,3-dihydroxybenzene). Bromination at position 5 could yield 5-bromoresorcinol, though direct bromination of resorcinol typically favors para positions relative to hydroxyl groups. To achieve the desired substitution, directed ortho-bromination using a directing group (e.g., ester protection) may be necessary. For instance, acetylation of resorcinol followed by bromination with Br₂ in acetic acid could yield 5-bromo-1,3-diacetoxybenzene. Subsequent hydrolysis would regenerate the dihydroxy intermediate.

Double Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction, employing dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a standard method for introducing formyl groups onto electron-rich aromatic systems. Applying this to 5-bromoresorcinol would require careful control to avoid over-formylation or side reactions. The reaction mechanism involves the generation of a chloroiminium intermediate, which electrophilically attacks the aromatic ring.

Hypothetical Procedure :

  • Protect 5-bromoresorcinol’s hydroxyl groups as methyl ethers using methyl iodide and K₂CO₃.

  • React the protected derivative with DMF and POCl₃ at 0–5°C to form the bis-chloroiminium intermediate.

  • Hydrolyze with aqueous NaOH to yield the dialdehyde.

  • Demethylate using BBr₃ to restore the hydroxyl group.

Challenges :

  • Regioselectivity: The bromine atom’s electron-withdrawing effect may deactivate the ring, necessitating elevated temperatures or extended reaction times.

  • Competing side reactions: Over-oxidation to carboxylic acids or monoformylation are potential pitfalls.

Oxidation of Dimethyl Precursors

Synthesis of 5-Bromo-1,3-dimethyl-2-hydroxybenzene

Starting from 2-hydroxy-5-bromotoluene, methylation of the hydroxyl group (using CH₃I/Ag₂O) followed by Friedel-Crafts alkylation could introduce methyl groups at positions 1 and 3. Alternatively, Ullmann coupling might install methyl groups selectively.

Oxidation to Dialdehydes

Oxidation of methyl groups to aldehydes can be achieved using reagents like chromium trioxide (CrO₃) in acetic acid or Dess-Martin periodinane. For example:

5-Bromo-1,3-dimethyl-2-methoxybenzeneCrO3/H2SO45-Bromo-1,3-diformyl-2-methoxybenzene\text{5-Bromo-1,3-dimethyl-2-methoxybenzene} \xrightarrow{\text{CrO}3/\text{H}2\text{SO}_4} \text{5-Bromo-1,3-diformyl-2-methoxybenzene}

Demethylation with BBr₃ would then yield the target compound.

Limitations :

  • Over-oxidation to carboxylic acids is a risk, requiring precise stoichiometric control.

  • Steric hindrance between the two methyl groups may impede uniform oxidation.

Palladium-Catalyzed Carbonylation

Coupling Reactions

Palladium-mediated carbonylation offers a modern approach to installing aldehyde groups. For example, using 5-bromo-2-hydroxybenzaldehyde as a substrate, a Suzuki-Miyaura coupling with a formyl boronic ester could introduce the second aldehyde. However, the instability of formyl boronic esters complicates this route.

Direct Carbonylation

A more feasible strategy involves carbonylation of 5-bromo-2-hydroxybenzene-1,3-dibromide under CO atmosphere with a Pd(PPh₃)₄ catalyst:

5-Bromo-1,3-dibromo-2-hydroxybenzene+2COPd05-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde+2HBr\text{5-Bromo-1,3-dibromo-2-hydroxybenzene} + 2\text{CO} \xrightarrow{\text{Pd}^0} \text{this compound} + 2\text{HBr}

This method remains theoretical, as no direct precedents exist in the provided literature.

Characterization and Challenges

Analytical Data

Successful synthesis would require validation via:

  • ¹H NMR : Peaks at δ 10.2–10.5 ppm (aldehyde protons), δ 6.8–7.6 ppm (aromatic protons), and δ 12.0 ppm (hydroxyl proton).

  • IR Spectroscopy : Stretches at ~2850 cm⁻¹ (C–H aldehyde) and ~1680 cm⁻¹ (C=O aldehyde).

Stability Considerations

The compound’s phenolic hydroxyl group and electron-deficient aromatic ring may render it prone to oxidation or polymerization. Storage under inert atmosphere at low temperatures is advisable.

Industrial and Laboratory Feasibility

While laboratory-scale synthesis is plausible via the Vilsmeier-Haack or oxidation routes, industrial production faces hurdles:

  • Cost : Brominated precursors and palladium catalysts are expensive.

  • Yield Optimization : Multi-step sequences risk low cumulative yields. For example, a hypothetical three-step process with 70% yield per step would result in an overall 34% yield.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-diformyl-4-bromophenol largely depends on its application. In chemosensing, the compound interacts with metal ions through its formyl and phenolic groups, leading to changes in its electronic properties. These interactions can be monitored using spectroscopic techniques .

Comparison with Similar Compounds

5-Bromo-2-methoxybenzene-1,3-dicarbaldehyde

Structural Differences : Replaces the hydroxyl (-OH) group at position 2 with a methoxy (-OCH₃) group.
Key Properties :

  • Molecular formula: C₉H₇BrO₃ (MW: 259.06 g/mol) .
  • The methoxy group is less acidic than hydroxyl, reducing hydrogen-bonding capability but enhancing electron-donating effects.
    Reactivity and Applications :
  • Preferentially participates in nucleophilic aromatic substitutions due to the electron-rich aromatic ring.
  • Less reactive in metal coordination compared to the hydroxyl analog, as methoxy groups are weaker Lewis bases .

5-Chloro-2-hydroxybenzene-1,3-dicarbaldehyde

Structural Differences : Substitutes bromine with chlorine at position 5.
Key Properties :

  • Molecular formula: C₈H₅ClO₃ (MW: 200.58 g/mol).
  • Chlorine’s smaller atomic size and higher electronegativity increase the compound’s polarity compared to the bromo analog.
    Reactivity and Applications :
  • More reactive in electrophilic substitutions due to chlorine’s stronger electron-withdrawing effect.
  • Used in synthesizing macrocyclic compounds, though its metal complexes are less stable than those of the bromo derivative due to weaker halogen-metal interactions .

5-Iodobenzene-1,3-dicarbaldehyde

Structural Differences : Replaces bromine with iodine at position 5; lacks the hydroxyl group.
Key Properties :

  • Molecular formula: C₈H₅IO₂ (MW: 260.03 g/mol; CAS: 859238-51-0) .
  • Iodine’s larger atomic radius and weaker C-I bond increase susceptibility to nucleophilic substitution.
    Reactivity and Applications :
  • Superior in Suzuki-Miyaura coupling reactions due to iodine’s efficiency as a leaving group.
  • Less thermally stable than the bromo compound, limiting its use in high-temperature syntheses .

2-Hydroxy-5-(trifluoromethyl)benzene-1,3-dicarbaldehyde

Structural Differences : Replaces bromine with a trifluoromethyl (-CF₃) group at position 5.
Key Properties :

  • Molecular formula: C₉H₅F₃O₃ (MW: 230.13 g/mol).
  • The -CF₃ group is strongly electron-withdrawing, significantly lowering the electron density of the aromatic ring.
    Reactivity and Applications :
  • Enhanced electrophilicity of aldehyde groups facilitates condensations with amines or hydrazines.
  • Used in synthesizing fluorinated MOFs with unique gas adsorption properties, unlike the bromo analog .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Applications
5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde C₈H₅BrO₃ 245.03 -OH (2), -Br (5) Macrocyclic ligands, MOFs
5-Bromo-2-methoxybenzene-1,3-dicarbaldehyde C₉H₇BrO₃ 259.06 -OCH₃ (2), -Br (5) Nucleophilic substitutions
5-Chloro-2-hydroxybenzene-1,3-dicarbaldehyde C₈H₅ClO₃ 200.58 -OH (2), -Cl (5) Macrocycle synthesis
5-Iodobenzene-1,3-dicarbaldehyde C₈H₅IO₂ 260.03 -I (5) Cross-coupling reactions
2-Hydroxy-5-(trifluoromethyl)benzene-1,3-dicarbaldehyde C₉H₅F₃O₃ 230.13 -OH (2), -CF₃ (5) Fluorinated MOFs

Research Findings and Unique Features

  • Bromine vs. Chlorine : Bromine’s larger size in this compound enhances steric hindrance, making it less reactive in SN2 reactions compared to the chloro analog. However, it forms more stable coordination complexes with transition metals like Cu(II) and Fe(III) due to softer Lewis acidity .
  • Hydroxyl vs. Methoxy : The hydroxyl group in the parent compound enables hydrogen bonding, facilitating crystal engineering applications. In contrast, the methoxy derivative’s electron-donating nature favors photochemical reactions .
  • Trifluoromethyl Substitution : The -CF₃ group in 2-hydroxy-5-(trifluoromethyl)benzene-1,3-dicarbaldehyde drastically alters solubility, making it preferable for hydrophobic drug delivery systems compared to the bromo compound .

Biological Activity

5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde, also known as 5-bromo-2-hydroxyisophthalaldehyde , is an aromatic compound notable for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The chemical formula of this compound is C8H6BrO3C_8H_6BrO_3. It features a bromine atom and two aldehyde functional groups adjacent to a hydroxyl group on a benzene ring. This unique arrangement enhances its reactivity and solubility in various solvents, making it a valuable compound in organic synthesis and medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In particular, studies have shown that derivatives of this compound can inhibit the growth of Gram-positive and Gram-negative bacteria. For example, one study reported that several synthesized derivatives displayed IC50 values ranging from 12.4 to 103.2 μM against α-glucosidase, indicating potential for use in managing diabetes by inhibiting carbohydrate digestion.

Antitumor Activity

The compound has also been investigated for its antitumor properties . In vitro studies demonstrated that certain derivatives could induce apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of cyclooxygenase enzymes, which are crucial in inflammatory pathways associated with tumor progression.

Anti-inflammatory Effects

The ability of this compound to inhibit cyclooxygenase suggests it may possess anti-inflammatory properties. This activity could be beneficial in developing treatments for inflammatory diseases and conditions characterized by excessive inflammation.

The biological activity of this compound can be attributed to its structural features:

  • Hydroxyl Group : This group can form hydrogen bonds with biological macromolecules, enhancing the compound's reactivity and interaction with cellular targets.
  • Aldehyde Groups : The presence of aldehyde functionalities allows for nucleophilic addition reactions, potentially altering cellular pathways and leading to various biological effects .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Formylation Reactions : Utilizing reagents like hexamethylenetetramine under acidic conditions to introduce aldehyde groups onto the benzene ring.
  • Hydrothermal Synthesis : This method has been employed to create coordination polymers involving the compound as a precursor.

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure FeaturesUnique Aspects
5-Hydroxybenzoic AcidHydroxyl group at position 5Primarily used as a preservative
2-Hydroxybenzoic AcidHydroxyl group at position 2Commonly used in dye and pharmaceutical industries
Salicylic AcidHydroxyl group at position 2 and carboxylic group at position 1Known for acne treatments; anti-inflammatory properties
4-Bromobenzoic AcidBromine at position 4Used primarily as a reagent; lacks hydroxyl functionalities

The presence of both hydroxyl and aldehyde groups in this compound enhances its biological activity compared to these similar compounds.

Case Studies

Recent studies have highlighted the potential applications of this compound in various fields:

  • A study focusing on its antimicrobial properties demonstrated effective inhibition against specific pathogens associated with wound infections.
  • Another investigation into its antitumor effects showed promising results in inducing apoptosis in breast cancer cell lines through cyclooxygenase inhibition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.